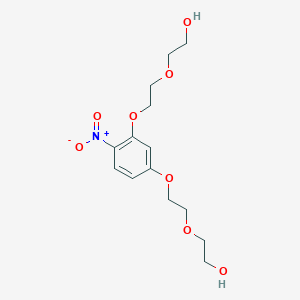

2,2'-((((4-Nitro-1,3-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)

Description

The compound 2,2'-((((4-Nitro-1,3-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) features a central 4-nitro-substituted 1,3-phenylene core connected via bis(oxy) linkers to ethane-diyl chains, which are further bridged by bis(oxy) groups to terminal ethan-1-ol moieties. This structure integrates nitro groups (electron-withdrawing), aromatic rings, flexible ether linkages, and hydrophilic hydroxyl termini, making it suitable for applications in medicinal chemistry, polymer science, and material engineering.

Properties

IUPAC Name |

2-[2-[3-[2-(2-hydroxyethoxy)ethoxy]-4-nitrophenoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO8/c16-3-5-20-7-9-22-12-1-2-13(15(18)19)14(11-12)23-10-8-21-6-4-17/h1-2,11,16-17H,3-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSISQPQPHUHHBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCOCCO)OCCOCCO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,2'-((((4-nitro-1,3-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol), also known by its CAS number 1597448-00-4, has garnered attention in scientific research due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, structure-activity relationships (SAR), and applications in various fields.

- Molecular Formula : C14H21NO8

- Molecular Weight : 331.32 g/mol

- Density : 1.3 g/cm³

- Boiling Point : Approximately 524.2 °C

- Flash Point : 270.9 °C

These properties indicate that the compound is relatively stable under standard laboratory conditions, making it suitable for various experimental applications.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its potential as an antimicrobial agent and its role in enzyme inhibition.

Antimicrobial Activity

Research indicates that compounds structurally similar to 2,2'-((((4-nitro-1,3-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) exhibit antimicrobial properties. For instance, studies on related nitroaromatic compounds have shown significant activity against various bacterial strains. The nitro group is often associated with enhanced biological activity due to its ability to interfere with cellular processes.

Enzyme Inhibition

A significant aspect of the biological activity of this compound lies in its potential to inhibit specific enzymes. For example:

- Enzyme Targeting : The compound has shown promise in inhibiting oxidoreductase activities, which are crucial for various metabolic pathways in pathogens like Leishmania infantum . This suggests potential applications in treating infections caused by this parasite.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have provided insights into how modifications to the chemical structure can influence biological activity:

- Nitro Group Influence : The presence of the nitro group at the para position of the phenylene moiety enhances the compound's ability to disrupt dimerization processes in target proteins.

- Ether Linkages : The ether functionalities contribute to the solubility and bioavailability of the compound, which are critical for its effectiveness as a therapeutic agent.

Case Studies and Research Findings

Applications

The biological activities of 2,2'-((((4-nitro-1,3-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) extend beyond antimicrobial and enzyme inhibition:

- Ion Monitoring : Compounds similar to this have been utilized in developing ion-selective sensors for environmental monitoring .

- Coordination Chemistry : Its structural features allow it to participate in forming coordination complexes with metals, which can be applied in catalysis and sensor technology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Ether Linkages and Terminal Functional Groups

2,2’-((Oxybis(ethane-2,1-diyl))bis(oxy))diethanol (): Structure: Lacks the nitro group on the phenylene ring; terminal hydroxyls are retained. Applications: Used as a precursor for synthesizing linker intermediates in MDM2-p53 inhibitors. Synthesis: Derived from 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diethanol via reaction with 1-chloroethyl chloroformate.

2,2’-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-amine) ():

- Structure : Terminal hydroxyls replaced by amines.

- Applications : Serves as a PEGylated diamine for amide coupling in drug conjugates (e.g., I-BET151 derivatives). Amine termini enhance nucleophilicity, enabling covalent bonding to carboxylic acids or activated esters .

- Key Difference : Amine groups increase solubility in polar aprotic solvents compared to hydroxyl-terminated analogues.

2,2′-((((Oxybis(ethane-2,1-diyl))bis(oxy))bis(propane-3,1-diyl))bis(azanediyl))dibenzonitrile (): Structure: Incorporates nitrile groups and propane-diyl spacers instead of ethane-diyl chains. Applications: Demonstrates low yield (4%) in Pd-catalyzed arylations, highlighting challenges in sterically congested systems.

Analogues with Aromatic and Electron-Withdrawing Modifications

(2E,2′E)-N,N′-(((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(3-phenylacrylamide) ():

- Structure : Replaces terminal hydroxyls with acrylamide groups; retains ether linkages.

- Applications : Exhibits anticancer activity by inducing apoptosis. Acrylamide moieties enable π-π stacking and hydrogen bonding, enhancing interactions with biological targets .

- Comparison : The nitro group in the target compound may act as a stronger electron-withdrawing group, altering redox properties compared to acrylamide’s electron-rich aryl groups.

{[(2,5-Dibromo-1,4-phenylene)bis(oxy)]bis(ethane-2,1-diyl)}dibenzene (): Structure: Bromine substituents on phenylene core; lacks nitro groups. Applications: Used in polymer solar cells.

Physicochemical and Functional Comparisons

Key Research Findings

- Nitro Group Impact : The nitro substituent in the target compound likely enhances stability against enzymatic degradation compared to hydroxyl- or amine-terminated analogues, as seen in nitro-aromatic drug candidates .

- Synthetic Challenges : Palladium-catalyzed couplings for nitro-substituted aromatics require careful optimization to avoid side reactions (e.g., nitro reduction), as observed in low-yield syntheses of nitrile-containing analogues .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2,2'-((((4-Nitro-1,3-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)?

- Methodology : Multi-step synthesis involving nitro-substituted aromatic intermediates and etherification reactions. For example:

- Step 1 : Nitration of 1,3-dihydroxybenzene to introduce the nitro group at the para position.

- Step 2 : Ether formation via nucleophilic substitution using ethylene glycol derivatives. Reagents like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) are typical for such reactions.

- Step 3 : Hydroxyl group protection/deprotection strategies to prevent side reactions during ether bond formation .

- Validation : Monitor intermediates using thin-layer chromatography (TLC) and confirm final product purity via HPLC or GC-MS.

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), ether-linked ethylene groups (δ 3.5–4.5 ppm), and hydroxyl protons (broad signal at δ 1.5–5.0 ppm, depending on solvent).

- ¹³C NMR : Detect nitro-substituted aromatic carbons (δ 140–160 ppm) and ether oxygen-linked carbons (δ 60–70 ppm).

Q. What are the critical handling and storage protocols for this compound?

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks.

- Storage : Keep in airtight containers under inert gas (e.g., N₂) in a cool, dry, and ventilated area. Avoid exposure to light and moisture to prevent degradation .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis (e.g., over-nitration or ether cleavage) be minimized?

- Optimization Strategies :

- Temperature Control : Lower reaction temperatures (0–5°C) during nitration to reduce over-nitration.

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity in biphasic systems.

- Protecting Groups : Temporarily protect hydroxyl groups with acetyl or trimethylsilyl groups to prevent unwanted side reactions .

- Analytical Validation : Use LC-MS to detect and quantify byproducts, adjusting stoichiometry and reaction time accordingly.

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

- Methods :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for ether and nitro groups to predict stability under acidic/basic conditions.

- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water, DMSO) to assess solubility and aggregation behavior.

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting point, solubility)?

- Approach :

- Cross-Referencing : Compare data from multiple authoritative sources (e.g., PubChem, NIST) and replicate measurements under standardized conditions.

- Experimental Re-evaluation : Use differential scanning calorimetry (DSC) for melting point analysis and gravimetric methods for solubility profiling.

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

- Protocol :

- pH Stability : Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via UV-Vis spectroscopy at λ_max (~270 nm for nitroaromatics).

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and Arrhenius kinetics for shelf-life prediction.

- Data Interpretation : Identify degradation products using tandem MS (MS/MS) and propose degradation pathways (e.g., hydrolysis of ether bonds in acidic conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.